![molecular formula C6H4N2O3 B1344993 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione CAS No. 1011398-51-8](/img/structure/B1344993.png)

1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

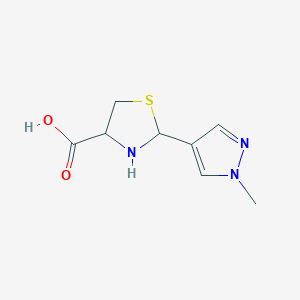

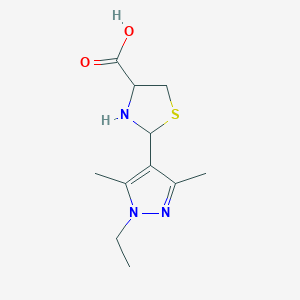

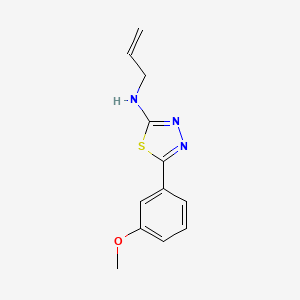

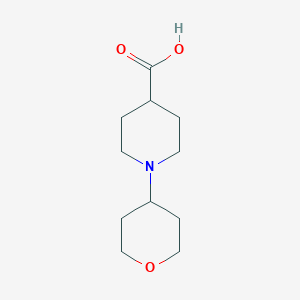

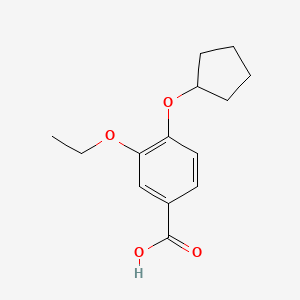

1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione (MFP) is a heterocyclic compound belonging to the family of furopyrazoles. It is a versatile molecule that has been investigated for its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and materials science. MFP has been studied for its potential therapeutic applications, due to its ability to act as an agonist of the adenosine A2A receptor and its ability to modulate the activity of various enzymes. In addition, MFP has been studied as a potential scaffold for the synthesis of novel drugs and materials.

Scientific Research Applications

Synthesis and Biological Activity

- Studies on derivatives of pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one from the fungus Phellinus igniarius showed in vitro selective cytotoxicity against human lung and liver cancer cell lines, suggesting potential for anticancer research (Mo et al., 2004).

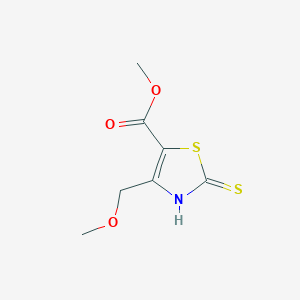

Chemical Synthesis and Functionalization

- Functionalization and cyclization reactions of related pyrazole derivatives have been explored, yielding ester or amide derivatives and pyrazolo[3,4-d]pyridazines, highlighting the versatility of these compounds in synthetic organic chemistry (Akçamur et al., 1997).

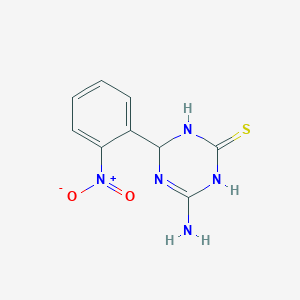

Novel Derivatives and Antimicrobial Activity

- The creation of new furothiazolo pyrimido quinazolinones and their evaluation against bacteria and fungi demonstrated excellent growth inhibition, indicating the potential for antimicrobial applications (Abu‐Hashem, 2018).

Catalysis and Green Chemistry

- Research into the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones using water as a solvent and diammonium hydrogen phosphate as a catalyst represents an example of green chemistry, suggesting that compounds like 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione could also be explored in eco-friendly synthetic processes (Wu et al., 2010).

Novel Ligands and Metal Complexes

- The development of sulfur-bearing isoxazole- or pyrazole-based ligands and their coordination with Cu(I) and Zn(II) showcases the potential of structurally similar compounds in forming novel metal complexes, which could be relevant for materials science and catalysis (Urdaneta et al., 2015).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions can modulate biochemical pathways and influence cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of immune response and inflammation . By modulating these pathways, the compound can affect cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained modulation of cellular processes, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and altering metabolite levels. The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in certain tissues where it exerts its biological effects . The distribution of this compound can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it interacts with key biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, influencing its biological activity.

Properties

IUPAC Name |

1-methylfuro[3,4-c]pyrazole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c1-8-4-3(2-7-8)5(9)11-6(4)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLWZIKMVUGNID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)